Melamine-13C3

CAS No.: 1173022-88-2

Cat. No.: VC3320767

Molecular Formula: C3H6N6

Molecular Weight: 129.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173022-88-2 |

|---|---|

| Molecular Formula | C3H6N6 |

| Molecular Weight | 129.1 g/mol |

| IUPAC Name | (2,4,6-13C3)1,3,5-triazine-2,4,6-triamine |

| Standard InChI | InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1 |

| Standard InChI Key | JDSHMPZPIAZGSV-VMIGTVKRSA-N |

| Isomeric SMILES | [13C]1(=N[13C](=N[13C](=N1)N)N)N |

| SMILES | C1(=NC(=NC(=N1)N)N)N |

| Canonical SMILES | C1(=NC(=NC(=N1)N)N)N |

Introduction

Chemical Identification and Structure

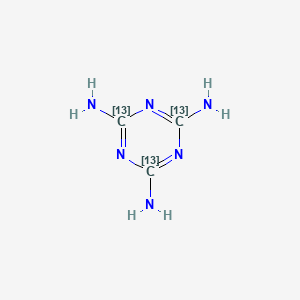

Melamine-13C3 is the carbon-13 labeled variant of melamine (1,3,5-triazine-2,4,6-triamine), where all three carbon atoms in the triazine ring are replaced with the stable isotope carbon-13. This isotopic labeling provides distinctive mass spectrometric properties that make it valuable as an internal standard in analytical chemistry without altering its fundamental chemical behavior . The compound is formally identified as 1,3,5-Triazine-2,4,6-triamine-13C3 and is also known by several synonyms including 2,4,6-Triamino-s-triazine-13C3 and Cyanurotriamide-13C3 .

Chemical Registry and Identification

| Parameter | Value |

|---|---|

| CAS Number | 1173022-88-2 |

| Molecular Formula | C₃H₆N₆ (with all carbons as ¹³C) |

| Molecular Weight | 129.09800 g/mol |

| Systematic Name | 1,3,5-Triazine-2,4,6-triamine-13C3 |

| GHS Symbol | GHS07 (Warning) |

The molecular structure consists of a triazine ring with three carbon-13 atoms, each positioned between nitrogen atoms, with amino groups (-NH₂) attached to each carbon . This symmetrical arrangement contributes to the compound's unique physical and chemical properties, while maintaining similar chemical reactivity to unlabeled melamine.

Physical and Chemical Properties

Melamine-13C3 maintains similar physical characteristics to conventional melamine but with slight variations due to isotopic effects. The compound appears as white crystals at room temperature and exhibits limited solubility in water and most organic solvents . Unlike some unstable isotopic compounds, Melamine-13C3 demonstrates excellent chemical stability under normal conditions, making it suitable for long-term storage and use as an analytical standard.

| Property | Value |

|---|---|

| Physical State | White crystalline solid |

| Flash Point | 300°C |

| Density | Not specifically determined |

| Boiling Point | Not specifically determined |

| Melting Point | Not specifically determined |

| XLogP3 Value | Approximately -1.4 (based on similar structures) |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 0 |

The isotopic substitution with carbon-13 causes minimal changes to the chemical behavior of the molecule compared to standard melamine, though slight differences in reaction rates may occur due to kinetic isotope effects .

Synthesis and Preparation Methods

The synthesis of Melamine-13C3 involves specialized techniques to incorporate the carbon-13 isotope into the molecular structure, typically beginning with appropriately labeled precursors.

Standard Synthesis Pathway

The most common method for preparing Melamine-13C3 utilizes [13C3]-cyanuric chloride as the starting material, which undergoes ammonolysis (reaction with ammonia) under controlled conditions . This synthetic route produces Melamine-13C3 with high isotopic purity, which is essential for its applications as an internal standard in analytical methods .

The reaction can be represented as:

[13C3]-cyanuric chloride + NH3 (excess) → [13C3]-melamine + 3HCl

This reaction typically proceeds efficiently, with yields reported in the acceptable range for isotopically labeled compounds . The resulting product requires purification to ensure both chemical and isotopic purity, typically achieved through recrystallization and/or chromatographic techniques.

Purification and Quality Control

Following synthesis, the compound undergoes rigorous purification procedures to achieve the high chemical and isotopic purity required for analytical standards. Researchers have reported obtaining standards with "excellent isotopic and chemical purities" through these methods . Quality control typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm both chemical structure and isotopic enrichment.

Applications in Analytical Chemistry

Melamine-13C3 serves several critical functions in modern analytical chemistry, with its primary application being as an internal standard for the quantification of melamine in various matrices.

Method Development and Validation

Analytical methods utilizing Melamine-13C3 as an internal standard typically involve:

-

Sample extraction with aqueous methanol

-

Liquid-liquid extraction

-

Ion exchange solid-phase cleanup

-

Analysis by hydrophilic interaction liquid chromatography (HILIC)

These methods have demonstrated excellent sensitivity, with reported limits of detection (LOD) as low as 10 μg/kg (10 ppb) for melamine in various food matrices, with coefficient of variation (CV) values below 10%, indicating excellent precision . Recovery rates using these methods typically range from 87-110%, demonstrating good accuracy across different food matrices .

Environmental and Biomonitoring Applications

Beyond food safety testing, Melamine-13C3 finds application in environmental monitoring and biomedical research, where it serves as an internal standard for measuring melamine in:

-

Environmental water samples

-

Urine and blood specimens for human biomonitoring

-

Animal tissue samples for toxicological studies

-

Wastewater and process water from industrial settings

These applications are particularly important given melamine's environmental persistence and potential health concerns associated with exposure.

Industrial and Research Significance

While the primary application of Melamine-13C3 is in analytical chemistry, the compound has broader significance in various research fields.

Metabolism and Toxicology Studies

Melamine-13C3 enables researchers to track the metabolic fate of melamine in biological systems with high precision. By monitoring the carbon-13 label through metabolic processes, researchers can distinguish between endogenous compounds and those derived from experimental exposure, providing critical insights into:

-

Absorption, distribution, metabolism, and excretion (ADME) patterns

-

Potential formation of toxic metabolites

-

Bioaccumulation in tissues

-

Interactions with biological molecules and systems

This information is valuable for establishing safety thresholds and understanding potential health risks associated with melamine exposure.

Materials Science Applications

Analytical Detection Methods

The detection and quantification of melamine using Melamine-13C3 as an internal standard involves several sophisticated analytical techniques.

Chromatographic Methods

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the preferred separation technique for melamine analysis, providing excellent retention and separation of melamine from potential interferents . This normal-phase chromatographic approach is particularly suited to polar compounds like melamine that may show poor retention on conventional reversed-phase columns.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides both the sensitivity and specificity required for melamine analysis at trace levels. When used with Melamine-13C3 as an internal standard, multiple reaction monitoring (MRM) transitions for both the native melamine and the isotope-labeled standard can be monitored simultaneously .

Typical MS/MS transitions include:

-

For melamine: m/z 127 → 85, 127 → 68

-

For Melamine-13C3: m/z 130 → 87, 130 → 71

The mass difference of +3 Da between the native and labeled compound allows clear differentiation in mass spectrometric analysis while ensuring near-identical chemical behavior during sample preparation and chromatography .

Validation Parameters

Methods utilizing Melamine-13C3 as an internal standard have been rigorously validated, with performance characteristics including:

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | 10 μg/kg |

| Limit of Quantification (LOQ) | 25-50 μg/kg |

| Recovery | 87-110% |

| Coefficient of Variation | <10% |

| Linearity Range | 10-1000 μg/kg |

These performance characteristics demonstrate the robustness of methods employing Melamine-13C3 as an internal standard, meeting regulatory requirements for melamine testing in various matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume